

Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lup-20(29)-ene-2alpha,3beta-diol*

Cat. No.: *B121903*

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An In-depth Review of a Promising Plant Metabolite for Drug Discovery and Development

Abstract

Lup-20(29)-ene-2alpha,3beta-diol is a naturally occurring pentacyclic triterpenoid belonging to the lupane family.[1] This technical guide provides a comprehensive overview of its biological activities, particularly its anticancer and anti-inflammatory properties, tailored for researchers, scientists, and drug development professionals. Due to the limited specific quantitative data for **Lup-20(29)-ene-2alpha,3beta-diol**, this guide incorporates extensive data and protocols from closely related and well-characterized lupane triterpenes, lupeol and betulin, to provide a robust framework for future research. The document details experimental methodologies, presents quantitative data in structured tables, and visualizes key signaling pathways to facilitate a deeper understanding of this class of compounds.

Introduction

Lup-20(29)-ene-2alpha,3beta-diol is a plant metabolite that has been isolated from various botanical sources, including *Oroxylum indicum*, *Juglans sinensis*, Chinese bog bilberry wines, *Boswellia sacra*, and *Viburnum chingii*.[1] As a member of the lupane subgroup of triterpenoids, it shares a characteristic pentacyclic skeleton. The biological activities of lupane triterpenoids are of significant interest to the scientific community, with research highlighting their potential as therapeutic agents. This guide focuses on the anticancer and anti-inflammatory mechanisms of **Lup-20(29)-ene-2alpha,3beta-diol** and its analogues, providing a technical resource for further investigation.

Physicochemical Properties

Property	Value
Molecular Formula	C ₃₀ H ₅₀ O ₂
Molecular Weight	442.72 g/mol
CAS Number	61448-03-1
Appearance	White powder
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activities

The primary biological activities attributed to **Lup-20(29)-ene-2alpha,3beta-diol** and related lupane triterpenes are their anticancer and anti-inflammatory effects.

Anticancer Activity

Lupane triterpenes, including **Lup-20(29)-ene-2alpha,3beta-diol**, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway and promote cell cycle arrest.^[1] While specific IC₅₀ values for **Lup-20(29)-ene-2alpha,3beta-diol** are not widely available, data for its parent compound, lupeol, and the related diol, betulin, demonstrate significant cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Lupeol

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
A375	Malignant Melanoma	66.59	Not Specified	[2]
RPMI-7951	Malignant Melanoma	45.54	Not Specified	[2]
MCF-7	Breast Carcinoma	50	72	[3]
MCF-7	Breast Carcinoma	42.55 (in combination with doxorubicin)	Not Specified	[2]
MCF-7	Breast Carcinoma	80	Not Specified	[2]
MDA-MB-231	Breast Carcinoma	62.24 (in combination with doxorubicin)	Not Specified	[2]
HeLa	Cervical Carcinoma	37	72	[3]
A-549	Lung Carcinoma	50	72	[3]
CEM	T-lymphoblastic Leukemia	50	72	[3]
RPMI 8226	Multiple Myeloma	50	72	[3]
G361	Malignant Melanoma	50	72	[3]

Table 2: Anticancer Activity of Betulin

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
DLD-1	Colon Cancer	6.6	Not Specified	[4]
HT-29	Colon Cancer	4.3	Not Specified	[4]
Col2	Colon Cancer	45.2	Not Specified	[4]
SW707	Colon Cancer	51.7	Not Specified	[4]
HepG2	Hepatoma	22.8	Not Specified	[4]
SK-HEP-1	Hepatoma	132.1	Not Specified	[4]
HeLa	Cervical Cancer	74.1	24	[4]
HeLa	Cervical Cancer	22.6 - 57.1	48	[4]
HeLa	Cervical Cancer	6.67 - 34.4	72	[4]
MCF-7	Breast Cancer	8.32	Not Specified	[4]
A431	Skin Carcinoma	2.26 - 11.29	Not Specified	[4]
A2780	Ovarian Cancer	2.26 - 11.29	Not Specified	[4]

Anti-inflammatory Activity

Lupane triterpenes exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.[5] The anti-inflammatory effects of lupeol and betulin have been demonstrated in various in vitro and in vivo models.

Table 3: Anti-inflammatory Activity of Lupeol

Model	Effect	Quantitative Data	Reference
Soybean lipoxygenase-1 (15-sLO)	Inhibition of enzyme activity	IC50 = 35 μ M	[3]
Lipopolysaccharide (LPS)-treated macrophages	Decreased TNF- α and IL-1 β production	Significant reduction at 10–100 μ M	[3]
Mouse model of arthritis	Reduction in inflammation	Maximum inhibition of 57.14% at 5–9.37 mg/kg	[3]
5-lipoxygenase inhibition assay	Enzyme inhibitory activity	IC50 = 63.71 \pm 2.09 to 91.09 \pm 1.40 μ g/mL (for extracts containing lupeol)	[6]

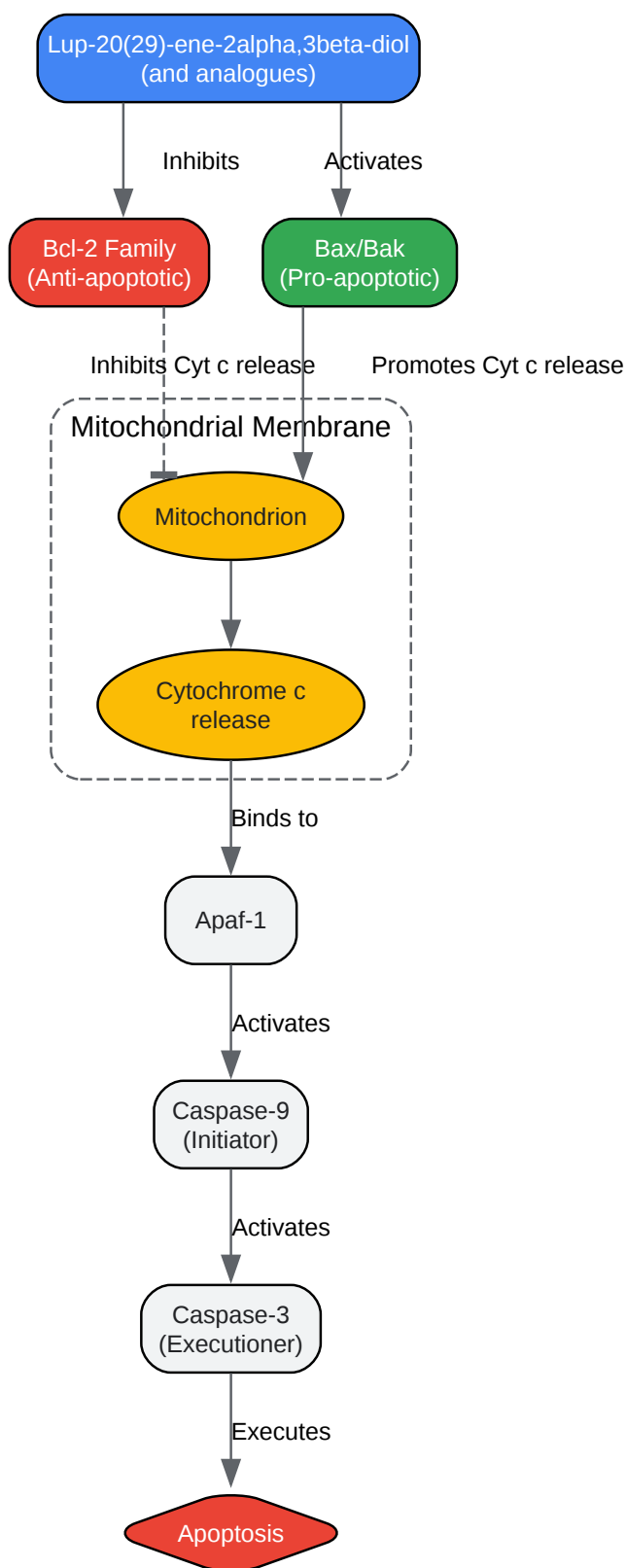
Table 4: Anti-inflammatory Activity of Betulin

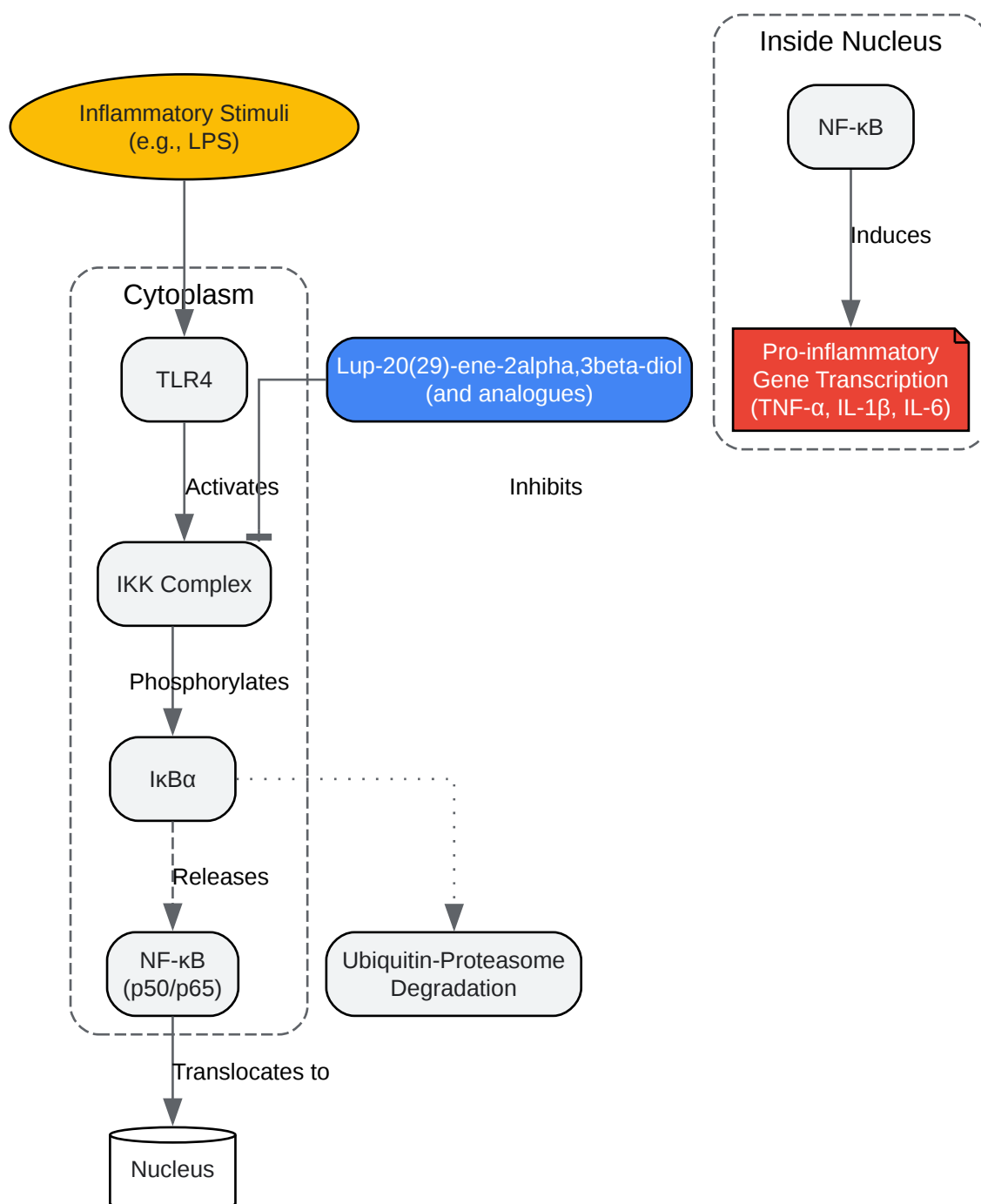
Model	Effect	Quantitative Data	Reference
LPS-induced septic rats	Inhibition of IL-6, IL-1 β , TNF- α	Significant reduction	[5]
Human gingival fibroblasts	Inhibition of LPS-induced IL-1 β , IL-6, and IL-8	Significant reduction	[7]
Fluorescence polarization-based competitive binding assay	Binding to glucocorticoid receptor (GR)	IC50 = 79.18 \pm 0.30 mM	[8]

Signaling Pathways

Anticancer Mechanism: Induction of Mitochondrial Apoptosis

Lupane triterpenes primarily induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[1] The released cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. The anti-apoptotic proteins of the Bcl-2 family are key regulators of this pathway, and their downregulation by lupane triterpenes is a crucial step in apoptosis induction.[2]





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